Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)-

Description

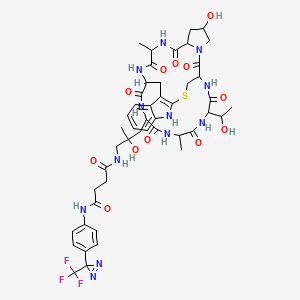

Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- is a complex organic compound known for its unique structure and significant biological activity. This compound is a derivative of phalloidin, a toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap mushroom. The addition of the diazirine group enhances its utility in biochemical research, particularly in the study of protein interactions and cellular processes.

Properties

CAS No. |

87876-31-1 |

|---|---|

Molecular Formula |

C47H57F3N12O12S |

Molecular Weight |

1071.1 g/mol |

IUPAC Name |

N-[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]-N'-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanediamide |

InChI |

InChI=1S/C47H57F3N12O12S/c1-21-37(67)55-30-16-28-27-7-5-6-8-29(27)58-43(28)75-19-32(44(73)62-18-26(64)15-33(62)41(71)53-21)57-42(72)36(23(3)63)59-38(68)22(2)52-40(70)31(56-39(30)69)17-45(4,74)20-51-34(65)13-14-35(66)54-25-11-9-24(10-12-25)46(60-61-46)47(48,49)50/h5-12,21-23,26,30-33,36,58,63-64,74H,13-20H2,1-4H3,(H,51,65)(H,52,70)(H,53,71)(H,54,66)(H,55,67)(H,56,69)(H,57,72)(H,59,68) |

InChI Key |

CDKRLLOAOHGYMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCC(=O)NC6=CC=C(C=C6)C7(N=N7)C(F)(F)F)O)C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- involves multiple steps, starting from the basic phalloidin structure. The introduction of the diazirine group is typically achieved through a series of organic reactions, including amide bond formation and diazirine ring closure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is not widely documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents like dichloromethane and ethanol. The reactions typically require controlled temperatures and pH to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- is extensively used in scientific research due to its ability to bind to actin filaments in cells. This property makes it invaluable in:

Cell Biology: Used to study the dynamics of the cytoskeleton and cell motility.

Biochemistry: Helps in identifying protein-protein interactions through photoaffinity labeling.

Industry: Utilized in the development of biosensors and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to actin filaments, stabilizing them and preventing their depolymerization. The diazirine group allows for covalent attachment to proteins upon exposure to UV light, facilitating the study of protein interactions. The molecular targets include actin and other cytoskeletal proteins, with pathways involving the stabilization of the actin cytoskeleton.

Comparison with Similar Compounds

Similar Compounds

Phalloidin: The parent compound, known for its strong binding to actin.

Jasplakinolide: Another actin-stabilizing compound with similar applications.

Cytochalasin D: Binds to actin but disrupts filament formation, providing a contrasting mechanism of action.

Uniqueness

Phalloidin, 7-(5-((1,4-dioxo-4-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)amino)butyl)amino)-4-hydroxy-L-leucine)- is unique due to the presence of the diazirine group, which allows for photoaffinity labeling. This feature distinguishes it from other actin-binding compounds, providing a powerful tool for studying dynamic protein interactions in live cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.